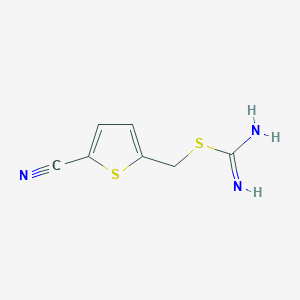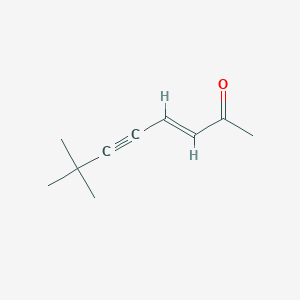![molecular formula C8H13F3O2 B13348646 [3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
[3-(Trifluoromethoxy)cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Trifluoromethoxy)cyclohexyl]methanol is a chemical compound with the molecular formula C8H13F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethoxy)cyclohexyl]methanol typically involves the reaction of cyclohexanone with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
[3-(Trifluoromethoxy)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
[3-(Trifluoromethoxy)cyclohexyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [3-(Trifluoromethoxy)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This, in turn, affects the compound’s biological activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
- [3-(Trifluoromethoxy)phenyl]methanol
- [3-(Trifluoromethoxy)benzyl]alcohol
- [3-(Trifluoromethoxy)cyclohexanone]
Uniqueness
Compared to similar compounds, [3-(Trifluoromethoxy)cyclohexyl]methanol exhibits unique properties due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C8H13F3O2 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
[3-(trifluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2 |
InChI 键 |
LSZIYBRZAOUUQD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)OC(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)












